molecular formula C21H17Cl2N3O3 B3881700 2,4-dichloro-N-{3-[N-(2-methyl-3-furoyl)ethanehydrazonoyl]phenyl}benzamide CAS No. 5692-99-9

2,4-dichloro-N-{3-[N-(2-methyl-3-furoyl)ethanehydrazonoyl]phenyl}benzamide

Cat. No. B3881700
CAS RN: 5692-99-9
M. Wt: 430.3 g/mol
InChI Key: GIHDEVCBSVPEIT-ROTLSHHCSA-N
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Description

The compound “2,4-dichloro-N-{3-[N-(2-methyl-3-furoyl)ethanehydrazonoyl]phenyl}benzamide” is a complex organic molecule. It contains a benzamide group, which is a common feature in many pharmaceutical drugs . The molecule also contains a furoyl group, which is a derivative of furan, a heterocyclic compound containing an oxygen atom .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted based on its structure. For example, the presence of polar groups like the amide could make the compound soluble in polar solvents .

Mechanism of Action

The mechanism of action of a compound depends on its biological target. Many drugs that contain a benzamide group act by inhibiting enzymes .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future research directions for this compound would depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and tested in preclinical and clinical trials .

properties

IUPAC Name

N-[(Z)-1-[3-[(2,4-dichlorobenzoyl)amino]phenyl]ethylideneamino]-2-methylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17Cl2N3O3/c1-12(25-26-21(28)17-8-9-29-13(17)2)14-4-3-5-16(10-14)24-20(27)18-7-6-15(22)11-19(18)23/h3-11H,1-2H3,(H,24,27)(H,26,28)/b25-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIHDEVCBSVPEIT-ROTLSHHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)NN=C(C)C2=CC(=CC=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CO1)C(=O)N/N=C(/C)\C2=CC(=CC=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60417059
Record name ST50913654
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60417059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-dichloro-N-{3-[(1Z)-1-{2-[(2-methylfuran-3-yl)carbonyl]hydrazinylidene}ethyl]phenyl}benzamide

CAS RN

5692-99-9
Record name ST50913654
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60417059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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